molecular formula C6H12ClN B177493 (S)-2-Chloromethyl-1-methyl-pyrrolidine CAS No. 137892-92-3

(S)-2-Chloromethyl-1-methyl-pyrrolidine

Cat. No.: B177493
CAS No.: 137892-92-3
M. Wt: 133.62 g/mol
InChI Key: ZXEQVHDPCGPJSJ-LURJTMIESA-N
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Description

(S)-2-Chloromethyl-1-methyl-pyrrolidine is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of a chloromethyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Chloromethyl-1-methyl-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through various methods such as the cyclization of appropriate precursors.

    Methylation: The methyl group is introduced by reacting the intermediate with methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloromethyl-1-methyl-pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different amine derivatives.

    Cyclization Reactions: The presence of the pyrrolidine ring allows for cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, N-oxides, and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(S)-2-Chloromethyl-1-methyl-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Chloromethyl-1-methyl-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring structure contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloromethyl-1-methyl-pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.

    2-Chloromethyl-pyrrolidine: Lacks the methyl group on the nitrogen atom, leading to different chemical and biological properties.

    1-Methyl-pyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

Uniqueness

(S)-2-Chloromethyl-1-methyl-pyrrolidine is unique due to its specific chiral configuration and the presence of both chloromethyl and methyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(chloromethyl)-1-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEQVHDPCGPJSJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498706
Record name (2S)-2-(Chloromethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137892-92-3
Record name (2S)-2-(Chloromethyl)-1-methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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